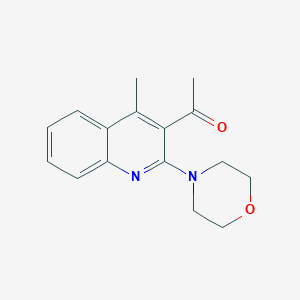

1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone, also known as MQMKE, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule is a ketone derivative of quinoline, which is a heterocyclic compound that is commonly found in many biologically active molecules.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research on new pyrazole derivatives containing the 2-methylquinoline ring system, including structures similar to 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone, has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger. These compounds exhibit promising potential as antimicrobial agents (Raju, Mahesh, Manjunath, Venkata Ramana, 2016).

Antioxidant and Anti-diabetic Potential

Novel chloroquinoline derivatives, related to 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone, have been synthesized and evaluated for their antioxidant properties. These compounds have shown to effectively reduce high glucose levels in the human body, indicating potential as anti-diabetic agents. Their interactions with calf thymus DNA (CT-DNA) suggest a possible mechanism for their biological activity, and molecular docking studies further support their role as effective anti-diabetic agents by inhibiting glycogen phosphorylase, a key enzyme in glucose metabolism (Murugavel, Stephen, Subashini, Ananthakrishnan, 2017).

Anticancer Applications

A study on anilino-3H-pyrrolo[3,2-f]quinoline derivatives, structurally similar to 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone, has revealed high antiproliferative activity. These compounds act by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting their utility as potential anticancer agents (Via, Gia, Gasparotto, Ferlin, 2008).

properties

IUPAC Name |

1-(4-methyl-2-morpholin-4-ylquinolin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-13-5-3-4-6-14(13)17-16(15(11)12(2)19)18-7-9-20-10-8-18/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAYSUTXGBQBFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)N3CCOCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)

![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)

![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)

![6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2715245.png)

![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)